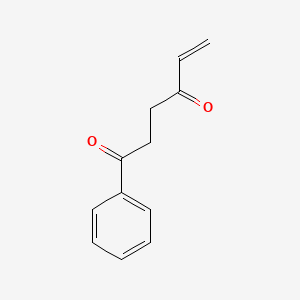
1-Phenylhex-5-ene-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenylhex-5-ene-1,4-dione is an organic compound characterized by a phenyl group attached to a hexene chain with two ketone functionalities at positions 1 and 4
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Phenylhex-5-ene-1,4-dione can be synthesized through several methods. One common approach involves the condensation of benzaldehyde with hexane-2,5-dione under acidic conditions. The reaction typically proceeds via an aldol condensation mechanism, followed by dehydration to yield the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as Lewis acids can be employed to enhance the reaction rate and selectivity.
Análisis De Reacciones Químicas
Types of Reactions: 1-Phenylhex-5-ene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing various substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products:
Oxidation: Carboxylic acids or diketones.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Aplicaciones Científicas De Investigación
1-Phenylhex-5-ene-1,4-dione has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of polymers, resins, and other materials.
Mecanismo De Acción
The mechanism of action of 1-Phenylhex-5-ene-1,4-dione involves its interaction with various molecular targets. The compound’s ketone groups can participate in nucleophilic addition reactions, while the phenyl ring can undergo electrophilic substitution. These interactions can influence biological pathways and chemical processes.
Comparación Con Compuestos Similares
1-Phenylhexane-1,4-dione: Similar structure but lacks the double bond.
1-Phenylpent-4-ene-1,3-dione: Shorter chain length and different positioning of functional groups.
Uniqueness: 1-Phenylhex-5-ene-1,4-dione is unique due to its combination of a phenyl group, a hexene chain, and two ketone functionalities
Propiedades
Número CAS |
70353-42-3 |
|---|---|
Fórmula molecular |
C12H12O2 |
Peso molecular |
188.22 g/mol |
Nombre IUPAC |
1-phenylhex-5-ene-1,4-dione |
InChI |
InChI=1S/C12H12O2/c1-2-11(13)8-9-12(14)10-6-4-3-5-7-10/h2-7H,1,8-9H2 |
Clave InChI |
DRGXVJDRRMCIDG-UHFFFAOYSA-N |
SMILES canónico |
C=CC(=O)CCC(=O)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


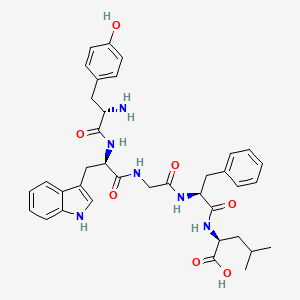


![4-{[(3-Ethylpent-1-yn-3-yl)amino]methyl}-1,3-dioxolan-2-one](/img/structure/B14481735.png)


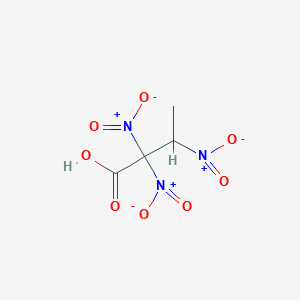
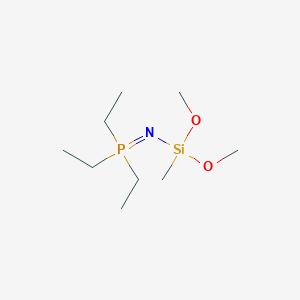

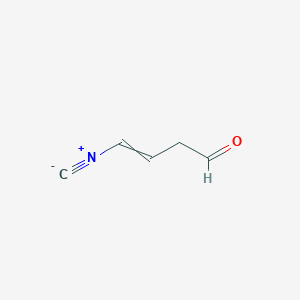
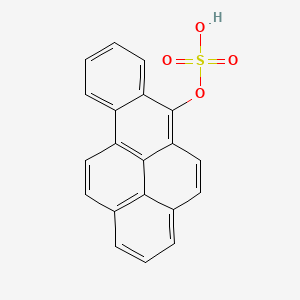
![3,3-Dimethyl-1-[(phenylsulfanyl)carbonyl]butyl acetate](/img/structure/B14481782.png)
![2,4,8,8-Tetramethyl-2,4-diazabicyclo[4.2.0]octane-3,5-dione](/img/structure/B14481791.png)

